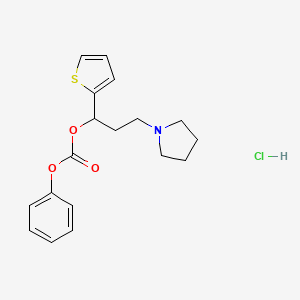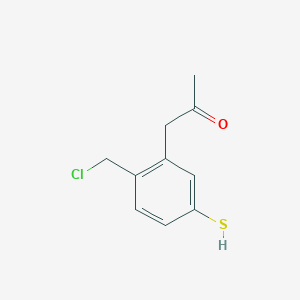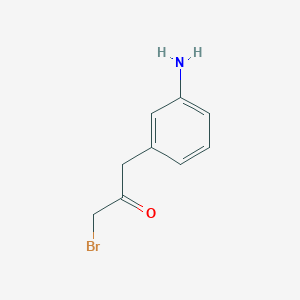![molecular formula C10H9BrN2O2 B14053625 Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14053625.png)
Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused bicyclic system with a bromine atom and a methyl ester group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position . The resulting 3-bromo-2-methylimidazo[1,2-a]pyridine is then esterified with methanol and a catalyst, such as sulfuric acid, to form the methyl ester at the 6-carboxylate position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The ester group at the 6-position can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium) are commonly used.
Major Products
科学的研究の応用
Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly for targeting infectious diseases like tuberculosis.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Material Science: Its unique structure makes it useful in the development of novel materials with specific electronic properties.
Industrial Applications: It is employed as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby disrupting the biosynthesis of essential cofactors . This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its catalytic activity and leading to the death of the bacterial cells .
類似化合物との比較
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine and ester groups, making it less reactive in certain chemical reactions.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Similar structure but without the ester group, affecting its solubility and reactivity.
Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate: Lacks the bromine atom, resulting in different substitution patterns.
Uniqueness
Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of both the bromine atom and the methyl ester group. These functional groups enhance its reactivity and make it a versatile intermediate in various chemical syntheses. Additionally, its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC名 |
methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-9(11)13-5-7(10(14)15-2)3-4-8(13)12-6/h3-5H,1-2H3 |
InChIキー |
MJYFZZNKFGFBOW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=C(C=CC2=N1)C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14053542.png)

![6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B14053564.png)

![Naphthalene, 1-[[(4-chlorophenyl)thio]methyl]-](/img/structure/B14053574.png)









